molecular formula C21H20N2O3S B296794 2-benzyl-3-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B296794
M. Wt: 380.5 g/mol
InChI Key: XKXRDHDBSVLVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-3-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as BZMT, is a chemical compound that belongs to the class of benzothiadiazine derivatives. BZMT has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of BZMT is not fully understood. However, several studies have suggested that BZMT exerts its therapeutic effects through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and regulation of glucose metabolism. Moreover, BZMT has also been shown to modulate various signaling pathways such as MAPK, PI3K/Akt, and NF-κB, which are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
BZMT has been shown to exhibit various biochemical and physiological effects such as anti-cancer, anti-diabetic, and neuroprotective properties. Moreover, BZMT has also been reported to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects. However, further studies are required to elucidate the exact biochemical and physiological effects of BZMT.

Advantages and Limitations for Lab Experiments

BZMT has several advantages for lab experiments such as its potent therapeutic effects, ease of synthesis, and low toxicity. However, BZMT also has some limitations such as its poor solubility in water and limited bioavailability, which may hinder its therapeutic applications. Moreover, further studies are required to determine the optimal dosage and duration of treatment for BZMT.

Future Directions

There are several future directions for the research on BZMT. Firstly, further studies are required to elucidate the exact mechanism of action of BZMT. Secondly, the development of novel formulations and delivery systems may improve the bioavailability and therapeutic efficacy of BZMT. Thirdly, the evaluation of BZMT in various animal models and clinical trials may provide valuable insights into its therapeutic potential. Finally, the identification of novel derivatives of BZMT with improved pharmacological properties may lead to the development of more potent and effective therapeutic agents.
In conclusion, BZMT is a promising chemical compound with potential therapeutic applications in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BZMT have been discussed in this paper. Further research on BZMT may provide valuable insights into its therapeutic potential and lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of BZMT involves the reaction of 3-methoxybenzylamine with 2-chloro-3-(3-methoxyphenyl)-1,2,4-benzothiadiazine 1,1-dioxide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to BZMT through N-dealkylation and cyclization. The yield of BZMT obtained through this method is approximately 50%.

Scientific Research Applications

BZMT has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Several studies have reported that BZMT exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, BZMT has also been shown to possess anti-diabetic properties by regulating glucose metabolism and improving insulin sensitivity. Additionally, BZMT has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

2-benzyl-3-(3-methoxyphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C21H20N2O3S/c1-26-18-11-7-10-17(14-18)21-22-19-12-5-6-13-20(19)27(24,25)23(21)15-16-8-3-2-4-9-16/h2-14,21-22H,15H2,1H3

InChI Key

XKXRDHDBSVLVFT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.